molecular formula C28H26N2O3 B5554391 2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide

2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide

Cat. No.: B5554391
M. Wt: 438.5 g/mol
InChI Key: NNCJXKNROOEEEB-RDRPBHBLSA-N
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Description

2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a phenylmethoxynaphthalene moiety linked by an acetamide bridge.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is subsequently treated with an amine derivative of 2-phenylmethoxynaphthalene to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)ethanol
  • 4-(2-(4-ethylphenoxy)acetyl)carbohydrazonoylphenyl 2-fluorobenzoate
  • 2-ethoxy-4-(2-(4-ethylphenoxy)acetyl)carbohydrazonoylphenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-2-21-12-15-24(16-13-21)32-20-28(31)30-29-18-26-25-11-7-6-10-23(25)14-17-27(26)33-19-22-8-4-3-5-9-22/h3-18H,2,19-20H2,1H3,(H,30,31)/b29-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCJXKNROOEEEB-RDRPBHBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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